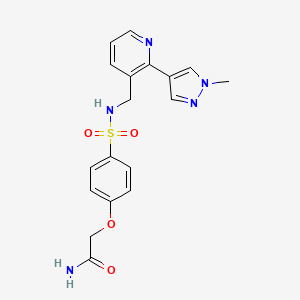

2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-23-11-14(9-21-23)18-13(3-2-8-20-18)10-22-28(25,26)16-6-4-15(5-7-16)27-12-17(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPWONDGNNVIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in many biological processes including metabolism and aging.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in the biological processes they regulate.

Biological Activity

The compound 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C23H26N6O4 |

| Molecular Weight | 442.55 g/mol |

| Key Functional Groups | Pyrazole, pyridine, sulfamoyl, phenoxy |

The unique combination of these functional groups suggests a diverse range of biological interactions.

Pharmacological Properties

Recent studies have shown that compounds containing pyrazole and pyridine moieties exhibit significant pharmacological activities. The compound has been evaluated for its potential as an inhibitor of various biological targets, including kinases and G-protein coupled receptors (GPCRs).

- Kinase Inhibition : It has been reported that similar pyrazole derivatives can inhibit specific kinases involved in cancer pathways. For instance, compounds with a similar structure demonstrated nanomolar inhibition against MET kinase activity, indicating potential anti-cancer properties .

- GPCR Modulation : The interaction with muscarinic receptors (M4 subtype) has been explored, where related compounds showed positive allosteric modulation (PAM) effects. This suggests that the compound may enhance the effects of endogenous ligands like acetylcholine, which could be beneficial in treating central nervous system disorders .

- Antimicrobial Activity : Pyrazole derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and pyridine rings significantly influence activity:

- Positioning of Substituents : The position of substituents on the pyridine ring affects binding affinity and selectivity towards specific targets.

- Sulfamoyl Group Impact : The presence of the sulfamoyl group enhances solubility and may improve pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A study investigating a series of pyrazole derivatives revealed that modifications similar to those in 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide resulted in significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: CNS Disorders

Another investigation focused on the modulation of M4 muscarinic receptors by related compounds. The study found that certain analogs could significantly shift the concentration-response curve for acetylcholine, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the pyridine and sulfamoyl groups may enhance the selectivity and potency of such compounds against various cancer types .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced pain and inflammation in conditions such as arthritis .

Antimicrobial Properties

The structural components of 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide suggest potential antimicrobial activity. Research into related pyrazole compounds has demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide. Variations in substituents on the pyrazole or pyridine rings can significantly influence biological activity, allowing researchers to design more potent analogs .

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science, particularly in developing new polymers or coatings with enhanced properties. The incorporation of functional groups can lead to materials with specific thermal, mechanical, or chemical resistance characteristics.

Anticancer Research

In a study examining the effects of various pyrazole derivatives on cancer cell lines, it was found that modifications similar to those present in 2-(4-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide led to significant reductions in cell viability in breast and lung cancer models .

Anti-inflammatory Studies

A comparative analysis of anti-inflammatory agents revealed that compounds structurally related to this acetamide exhibited promising results in reducing edema and pain in animal models of inflammation .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

Key Differences :

- Replaces the pyrazole-pyridine unit with a triazole-pyrimidine core.

- Retains the acetamide group but introduces a cyclopropyl substituent.

Physicochemical Properties :

| Property | Target Compound | Compound 2e |

|---|---|---|

| Melting Point (°C) | Not Reported | 165–167 |

| Synthetic Yield (%) | Not Reported | 30 |

| IR Peaks (cm⁻¹) | Not Reported | N-H: ~3300; C=O: ~1700 |

However, the lower yield (30%) suggests synthetic challenges in triazole formation under microwave conditions (70°C, 65 W) .

Structural Analog 2: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e)

Key Differences :

- Incorporates a dihydroartemisinin moiety, absent in the target compound.

- Features a vinyl sulfamoyl group instead of a methyl-sulfamoyl bridge.

Physicochemical Properties :

| Property | Target Compound | Compound 6e |

|---|---|---|

| Melting Point (°C) | Not Reported | 143–145 |

| Synthetic Yield (%) | Not Reported | 40 |

| MS (m/z) | Not Reported | 731.2 (M-H)⁻ |

Discussion :

The dihydroartemisinin component in 6e introduces significant hydrophobicity, likely reducing aqueous solubility compared to the target compound. The higher yield (40%) may reflect optimized Stille coupling or vinylation steps .

Structural Analog 3: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

Key Differences :

- Replaces pyridine with a pyrazolo[3,4-d]pyrimidine core.

- Introduces fluorophenyl and chromen-4-one groups.

Physicochemical Properties :

| Property | Target Compound | Compound |

|---|---|---|

| Melting Point (°C) | Not Reported | 302–304 |

| Molecular Weight (Da) | Not Reported | 571.198.8 (M+1) |

Discussion: The fluorinated aromatic systems and rigid chromenone scaffold in this analog contribute to its exceptionally high melting point (302–304°C), suggesting superior thermal stability over the target compound. The use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) highlights scalable synthetic routes .

Structural Analog 4: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189)

Key Differences :

- Contains bis(difluoromethyl)pyrazole and chloroindazole units.

- Features an alkynyl-hydroxybutyl side chain.

Physicochemical Properties :

| Property | Target Compound | Compound 189 |

|---|---|---|

| Synthetic Method | Not Reported | Suzuki Coupling |

Discussion :

The extensive fluorination and sulfonyl groups in 189 likely enhance metabolic stability but may reduce bioavailability. The use of boronates (e.g., 2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole) underscores the role of palladium catalysis in constructing complex heterocycles .

Structural Analog 5: 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide (MM0333.02)

Key Differences :

- Replaces pyrazole-pyridine with imidazo[1,2-a]pyridine .

- Simplifies the structure with methylphenyl substituents.

Q & A

Q. What mechanistic studies elucidate the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.